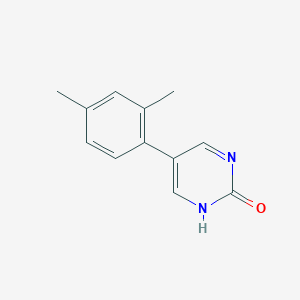
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine (95%) is a synthetic compound that is used in scientific research applications to study various biochemical and physiological effects. It is a member of the pyrimidine family, which are heterocyclic compounds that contain two nitrogen atoms in a six-membered ring. 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine is a colorless, crystalline solid and is soluble in dimethyl sulfoxide and methanol.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine is used in scientific research to study its biochemical and physiological effects. It has been used to study the effects of pyrimidine derivatives on the activity of enzymes, such as protein kinases and phosphatases, as well as to study the effects of these compounds on cell proliferation and cell death. It has also been used to study the effects of pyrimidine derivatives on the expression of genes involved in cancer.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine is not fully understood. However, it is thought to interact with proteins involved in cell signaling pathways, such as protein kinases and phosphatases. It has also been suggested that it may be involved in the regulation of gene expression, which could explain its effects on cancer cell proliferation and death.
Biochemical and Physiological Effects
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of several protein kinases, including c-Src, c-Abl, and c-Raf. It has also been shown to inhibit the activity of phosphatases, such as protein phosphatase 2A and protein phosphatase 1. In addition, it has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine has several advantages for use in laboratory experiments. It is easy to synthesize in high yields, and it is soluble in dimethyl sulfoxide and methanol. In addition, it is relatively stable and has a low toxicity profile. However, it is not suitable for use in clinical studies due to its low solubility in water.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine in scientific research. It could be used to study the effects of pyrimidine derivatives on other cellular processes, such as cell differentiation and metabolism. It could also be used to study the effects of pyrimidine derivatives on the expression of other genes involved in cancer. In addition, it could be used to study the effects of these compounds on other diseases, such as diabetes and cardiovascular diseases. Finally, it could be used to develop novel drugs that target specific protein kinases and phosphatases.
Métodos De Síntesis
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine can be synthesized using a variety of methods. The most common method is the reaction of 4-methoxy-3-methylphenol with ethyl chloroacetate in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces 2-hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine in high yield.
Propiedades
IUPAC Name |
5-(4-methoxy-3-methylphenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-5-9(3-4-11(8)16-2)10-6-13-12(15)14-7-10/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWSJOLTGPOFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CNC(=O)N=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680837 |
Source


|
| Record name | 5-(4-Methoxy-3-methylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111108-43-0 |
Source


|
| Record name | 5-(4-Methoxy-3-methylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














